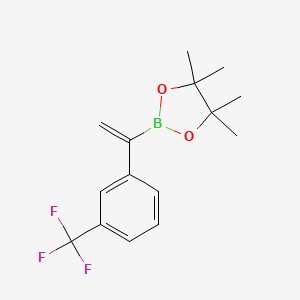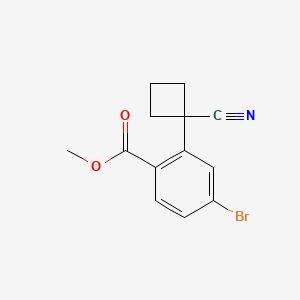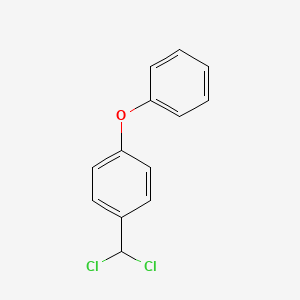
Benzyl (4-(difluoromethoxy)butyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD32691234” is a chemical entity with significant interest in various scientific fields. It is known for its unique structural properties and potential applications in both industrial and research settings. The compound’s molecular structure allows it to participate in a variety of chemical reactions, making it a versatile substance in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32691234” involves multiple steps, starting with the preparation of intermediate compounds. The initial step typically includes the reaction of a primary amine with a carboxylic acid derivative under controlled conditions to form an amide. This intermediate is then subjected to cyclization reactions using specific catalysts to form the core structure of “MFCD32691234”. The final step involves purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of “MFCD32691234” is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions: “MFCD32691234” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products:
Scientific Research Applications
“MFCD32691234” has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism by which “MFCD32691234” exerts its effects involves interaction with specific molecular targets within cells. The compound binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it a valuable tool in both research and therapeutic contexts.
Comparison with Similar Compounds
“MFCD32691234” can be compared with other similar compounds based on its structural and functional properties. Some similar compounds include:
Compound A: Known for its similar core structure but with different functional groups, leading to distinct reactivity and applications.
Compound B: Shares a similar mechanism of action but differs in its binding affinity to molecular targets.
Compound C: Exhibits comparable chemical reactions but has unique physical properties such as solubility and stability.
The uniqueness of “MFCD32691234” lies in its specific combination of structural features and reactivity, making it a versatile and valuable compound in various scientific domains.
Properties
Molecular Formula |
C13H17F2NO3 |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
benzyl N-[4-(difluoromethoxy)butyl]carbamate |
InChI |
InChI=1S/C13H17F2NO3/c14-12(15)18-9-5-4-8-16-13(17)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17) |
InChI Key |
WXZGARMEMWVWTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCOC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


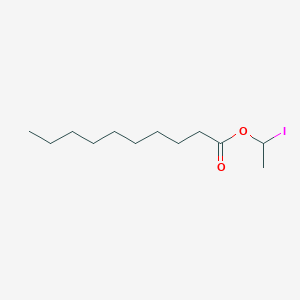
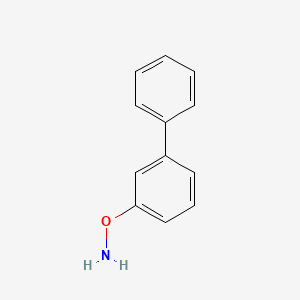
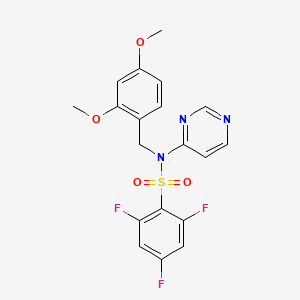
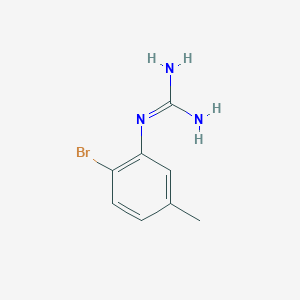
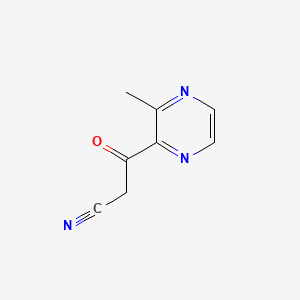



![2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13700146.png)
